6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole and pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives. The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of Action
The interaction of indole and pyrazole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The affected pathways and their downstream effects can also vary widely and are dependent on the specific targets of the compound. For example, some indole derivatives have been shown to have inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been shown to have antiviral activity .
Biological Activity
6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS Number: 2097945-92-9) is a compound that belongs to the imidazo[1,2-b]pyrazole class, known for its diverse biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H21N3
- Molecular Weight : 219.32 g/mol
- CAS Number : 2097945-92-9
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds within the imidazo[1,2-b]pyrazole family. Specifically, derivatives containing the pyrazole scaffold have shown promising results against various cancer types:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro studies demonstrated significant antiproliferative effects on these cell lines, suggesting that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives have been investigated in several studies. The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Notably:
- Selectivity Index : Some derivatives have shown a COX-2 selectivity index greater than 8, indicating a preference for inhibiting COX-2 over COX-1, which is associated with fewer gastrointestinal side effects compared to traditional NSAIDs .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Modulation of Enzymatic Activity : The selective inhibition of COX enzymes suggests a targeted approach in reducing inflammation without compromising protective gastric mucosal integrity.
Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer effects of various imidazo[1,2-b]pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells with an IC50 value of approximately 15 µM .
Study 2: Anti-inflammatory Profile
Another investigation focused on the anti-inflammatory potential of this compound using carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg when compared to a control group treated with indomethacin .
Data Summary Table
Properties
IUPAC Name |
6-tert-butyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10(2)9-15-6-7-16-12(15)8-11(14-16)13(3,4)5/h6-8,10H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZRLLJDAZYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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